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Compound of Interest

Compound Name: Phenyl octanoate

Cat. No.: B3053583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl
octanoate, a significant compound in various research and development applications. This

document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and a logical

framework for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of phenyl octanoate.

Table 1: ¹H NMR Spectroscopic Data for Phenyl
Octanoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.38 - 7.20 m 5H Ar-H

2.58 t, J = 7.5 Hz 2H -C(=O)-CH₂-

1.76 p 2H -C(=O)-CH₂-CH₂-

1.43 - 1.25 m 8H -(CH₂)₄-

0.89 t, J = 6.8 Hz 3H -CH₃

Note: Data is predicted and compiled from typical values for similar structures. Actual

experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for Phenyl
Octanoate

Chemical Shift (δ) ppm Assignment

172.5 C=O

150.8 Ar-C-O

129.4 Ar-CH (ortho)

125.8 Ar-CH (para)

121.6 Ar-CH (meta)

34.4 -C(=O)-CH₂-

31.6 -(CH₂)₅-

29.1 -(CH₂)₅-

25.0 -(CH₂)₅-

22.6 -CH₂-CH₃

14.0 -CH₃
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Note: Data is predicted and compiled from typical values for similar structures. Actual

experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopy Peak List for Phenyl
Octanoate

Wavenumber (cm⁻¹) Vibration Type Functional Group

3070 - 3040 C-H Stretch Aromatic

2955 - 2855 C-H Stretch Aliphatic

1758 C=O Stretch Ester

1593 C=C Stretch Aromatic Ring

1492 C=C Stretch Aromatic Ring

1220 - 1000 C-O Stretch Ester

980 - 490 C-H Bend Aromatic

Source: Compiled from typical values for phenyl esters.[1]

Table 4: Mass Spectrometry Fragmentation Data for
Phenyl Octanoate

m/z Ion Fragment

220 [M]⁺ (Molecular Ion)

127 [CH₃(CH₂)₆CO]⁺

94 [C₆H₅OH]⁺

77 [C₆H₅]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

Source: Compiled from spectral databases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3053583?utm_src=pdf-body
https://www.benchchem.com/product/b3053583?utm_src=pdf-body
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://www.benchchem.com/product/b3053583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of phenyl octanoate.

Methodology:

Sample Preparation: A sample of phenyl octanoate (typically 5-25 mg for ¹H, 20-100 mg for

¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00

ppm).

Instrumentation: Data is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient

number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the

spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number

of scans is necessary.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard

(TMS) or the residual solvent peak. For ¹H NMR, the signals are integrated to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in phenyl octanoate.
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Methodology:

Sample Preparation: As a liquid, phenyl octanoate can be analyzed neat. A drop of the

sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed

directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded.

The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple

scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of phenyl octanoate.

Methodology:

Sample Preparation: A dilute solution of phenyl octanoate is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

Gas Chromatography: A small volume of the sample solution is injected into the GC inlet,

where it is vaporized. The volatile components are separated on a capillary column (e.g., a

nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to

ensure good separation of the analyte from any impurities.

Mass Spectrometry: As the phenyl octanoate elutes from the GC column, it enters the mass

spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons
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(typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the

resulting ions based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum shows the relative abundance of the different fragment

ions. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which

provides the molecular weight of the compound. The fragmentation pattern provides

structural information.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of phenyl
octanoate using the described spectroscopic techniques.

Caption: Logical workflow for the spectroscopic characterization of phenyl octanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3053583?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

